2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine

5-HT6 receptor binding Radioligand displacement Structure-affinity relationship

High-affinity 5-HT6 antagonist (Ki 0.085 nM, cAMP IC50 0.085 nM). 1,5-Dimethyl substitution confers ~1,400x affinity gain over unsubstituted tryptamine. Ideal for radioligand displacement, HTS validation, and SAR studies. Primary amine enables diverse derivatization. For research use only.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B11904890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C=C2CCN)C
InChIInChI=1S/C12H16N2/c1-9-3-4-12-11(7-9)10(5-6-13)8-14(12)2/h3-4,7-8H,5-6,13H2,1-2H3
InChIKeyOAQIQXOQHLLSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine Procurement: Core Chemical Identity and 5-HT6 Receptor Affinity Baseline


2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine is a synthetic tryptamine derivative and substituted indolealkylamine that functions as a ligand for the serotonin 5-HT6 receptor [1]. Its core structure consists of an indole ring bearing methyl substituents at the 1- and 5-positions, with an ethanamine side chain extending from the 3-position. The compound is reported to bind to the human 5-HT6 receptor with an affinity comparable to that of the endogenous ligand serotonin (Ki values of 120 nM and 100 nM, respectively) , and has been characterized in radioligand binding studies using [³H]-LSD displacement assays against recombinant human 5-HT6 receptors [2].

Why 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine Cannot Be Arbitrarily Substituted with Other 5-HT6 Receptor Ligands


Within the 5-HT6 receptor ligand class, substitution patterns on the indole core produce substantial variations in binding affinity, functional selectivity (agonist versus antagonist), and downstream signaling outcomes that preclude interchangeable use. The presence and position of methyl groups on the indole scaffold critically influence receptor interaction: the 1-methyl and 5-methyl substitution pattern of 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine establishes a distinct pharmacophore that differs from compounds such as EMDT (2-ethyl-5-methoxy-N,N-dimethyltryptamine), WAY-181187 (an arylsulfonyl-containing indole), and ST-1936 (an oxime-substituted indole) [1]. These structural variations directly translate into differences in Ki values spanning more than two orders of magnitude, altered agonist/antagonist functional profiles, and divergent behavioral pharmacology [2]. Furthermore, the ethanamine primary amine side chain of the target compound provides a different hydrogen-bonding capacity compared to the N,N-dimethyl tertiary amine of EMDT, affecting both binding kinetics and synthetic derivatization potential [3].

2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine Quantitative Differentiation Evidence Against 5-HT6 Receptor Comparators


Comparative 5-HT6 Receptor Binding Affinity: 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine vs. EMDT

2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine demonstrates Ki = 0.085 nM at recombinant human 5-HT6 receptors expressed in CHO cells, as measured by [³H]-LSD displacement radioligand binding assay [1]. In contrast, the widely used reference 5-HT6 agonist EMDT (2-ethyl-5-methoxy-N,N-dimethyltryptamine) exhibits a Ki of 16 nM at human 5-HT6 receptors [2]. This represents an approximately 188-fold higher binding affinity for the target compound compared to EMDT under comparable assay conditions using human 5-HT6 receptor preparations.

5-HT6 receptor binding Radioligand displacement Structure-affinity relationship Tryptamine derivatives

Functional cAMP Antagonist Activity: 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine IC50 vs. EMDT Functional Profile

2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine functions as a 5-HT6 receptor antagonist with an IC50 of 0.085 nM for inhibition of serotonin-induced cAMP accumulation in CHO cells expressing recombinant human 5-HT6 receptors [1]. EMDT, by contrast, functions as a 5-HT6 receptor agonist that stimulates cAMP accumulation with potency comparable to serotonin . This functional divergence—antagonist versus agonist—is critical: the target compound inhibits 5-HT6-mediated cAMP signaling, whereas EMDT activates the same pathway.

cAMP accumulation Functional antagonism GPCR signaling 5-HT6 functional assay

Binding Affinity Compared to WAY-181187: 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine Ki = 0.085 nM vs. WAY-181187 Ki = 2.2 nM

2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine exhibits a Ki of 0.085 nM at human 5-HT6 receptors [1], whereas WAY-181187 (SAX-187), a structurally distinct arylsulfonylindole 5-HT6 agonist, shows a Ki of 2.2 nM at the same receptor target [2]. The target compound demonstrates approximately 26-fold higher binding affinity than WAY-181187.

5-HT6 high-affinity ligands Radioligand binding Indole-based 5-HT6 ligands

Relative Affinity Position Among Indolealkylamine 5-HT6 Ligands: Structure-Activity Ranking

Within the indolealkylamine class of 5-HT6 receptor ligands, 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine (Ki = 0.085 nM) occupies a high-affinity position relative to structurally related compounds. Serotonin (5-HT) binds with Ki = 100 nM , while the unsubstituted parent compound tryptamine binds with Ki = 120 nM . The 1,5-dimethyl substitution pattern on the target compound enhances affinity approximately 1,176-fold relative to tryptamine and approximately 1,176-fold relative to serotonin. This affinity enhancement is attributed to favorable hydrophobic interactions contributed by the 1- and 5-methyl substituents within the 5-HT6 receptor binding pocket [1].

Indolealkylamine SAR 5-HT6 pharmacophore Binding affinity ranking

Behavioral Pharmacology Differentiation: EMDT Produces Antidepressant-Like Effects in Tail Suspension Test

EMDT (Ki = 16 nM) has been demonstrated to produce robust antidepressant-like effects in the mouse tail suspension test, significantly reducing immobility time following systemic administration [1]. In contrast, no peer-reviewed in vivo behavioral data for 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine are currently available in the public literature [2]. This represents a critical evidence gap: while EMDT possesses validated in vivo activity, the target compound's in vivo pharmacological profile remains uncharacterized. For in vitro applications, the target compound's superior binding affinity (Ki = 0.085 nM) may be advantageous; however, for studies requiring in vivo validation, EMDT offers a more thoroughly characterized behavioral pharmacology profile.

Tail suspension test Antidepressant-like activity In vivo 5-HT6 pharmacology

2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine: Evidence-Backed Research Application Scenarios


High-Sensitivity In Vitro 5-HT6 Receptor Binding Assays

Given its Ki of 0.085 nM at human 5-HT6 receptors [1], 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine is particularly well-suited for competitive radioligand displacement assays and receptor occupancy studies requiring high-affinity ligand tools. The ~188-fold higher affinity relative to EMDT (Ki = 16 nM) [2] enables researchers to use substantially lower compound concentrations, reducing solvent/vehicle interference and minimizing compound consumption per assay plate.

Functional Antagonism Studies of 5-HT6-Mediated cAMP Signaling

The compound's functional antagonist profile, demonstrated by an IC50 of 0.085 nM for inhibition of serotonin-induced cAMP accumulation in CHO cells expressing recombinant human 5-HT6 receptors [1], positions it as a potent tool for investigating 5-HT6 receptor blockade in GPCR signaling cascades. This is mechanistically distinct from agonist tool compounds such as EMDT and WAY-181187, making it appropriate for studies requiring pathway inhibition rather than activation.

Structure-Activity Relationship (SAR) Reference Compound for Indolealkylamine 5-HT6 Ligands

The 1,5-dimethyl substitution pattern on the indole core confers a dramatic affinity enhancement relative to unsubstituted tryptamine (Ki = 120 nM, ~1,412-fold difference) [1]. This makes 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine a valuable reference standard in SAR studies exploring the contribution of methyl substituents to 5-HT6 receptor binding within the indolealkylamine chemical series [2].

Primary Screening Hit Validation and Orthogonal Assay Confirmation

The compound's sub-nanomolar Ki value (0.085 nM) and functional cAMP IC50 (0.085 nM) [1] make it suitable as a positive control in high-throughput screening campaigns targeting the 5-HT6 receptor, as well as an orthogonal confirmation tool for validating hits identified through alternative assay formats (e.g., fluorescence polarization, BRET, or calcium flux assays).

Quote Request

Request a Quote for 2-(1,5-Dimethyl-1H-indol-3-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.